molecular formula C4H14Cl2N2 B3271882 Butane-2,3-diamine dihydrochloride CAS No. 55536-62-4

Butane-2,3-diamine dihydrochloride

Cat. No.: B3271882
CAS No.: 55536-62-4
M. Wt: 161.07 g/mol
InChI Key: UEGFKFNFTYLWMM-UHFFFAOYSA-N
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Description

Butane-2,3-diamine dihydrochloride is a chemical compound with the CAS Number: 55536-62-4 . It has a molecular weight of 161.07 and is typically in the form of a powder . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H12N2.2ClH/c1-3(5)4(2)6;;/h3-4H,5-6H2,1-2H3;2*1H . This indicates that the compound consists of a butane molecule with amine groups at the 2nd and 3rd carbon atoms, and two hydrochloride ions.


Physical and Chemical Properties Analysis

This compound is a powder with a melting point range of 299-303 degrees Celsius .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .

Biochemical Analysis

Biochemical Properties

Butane-2,3-diamine dihydrochloride plays a significant role in biochemical reactions, particularly in the formation of complexes with transition metals . It interacts with enzymes such as ornithine decarboxylase and S-adenosylmethionine decarboxylase, which are involved in the biosynthesis of polyamines . These interactions are crucial for the regulation of cell growth and differentiation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the synthesis of polyamines, which are essential for cell proliferation and differentiation. The compound’s impact on gene expression and cell signaling pathways can lead to changes in cellular function and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . It forms complexes with transition metals, which can alter the activity of enzymes and other proteins. These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is stable at room temperature, but its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can promote cell growth and differentiation, while at high doses, it can have toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of polyamines . It interacts with enzymes such as ornithine decarboxylase and S-adenosylmethionine decarboxylase, which are essential for the production of polyamines. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its activity and function.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it can exert its effects on cellular function . Targeting signals and post-translational modifications can direct the compound to specific organelles, influencing its activity and interactions with other biomolecules.

Properties

IUPAC Name

butane-2,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.2ClH/c1-3(5)4(2)6;;/h3-4H,5-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGFKFNFTYLWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55536-62-4
Record name butane-2,3-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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